Cyclobutanecarbothioamide
Overview
Description
Cyclobutanecarbothioamide is an organic compound with the molecular formula C5H9NS It is characterized by a cyclobutane ring attached to a carbothioamide group
Mechanism of Action
Target of Action
Cyclobutanecarbothioamide is a complex compound that is still under investigation. Cyclobutane-containing compounds have been found to display potent biological activities .
Mode of Action
It’s known that cyclobutane-containing compounds often interact with their targets through a variety of mechanisms . For instance, some cyclobutane-containing compounds have been found to exhibit antiproliferative activity against various cancer cell lines, with a proposed mechanism of action involving the alkylation of nucleophilic regions of tumor-cell DNA.
Biochemical Pathways
Cyclobutane-containing compounds are known to affect a variety of biochemical pathways, which can lead to diverse biological activities .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can greatly influence its bioavailability and efficacy . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug are crucial factors that determine its pharmacokinetics .
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as light and storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanecarbothioamide can be synthesized from cyclobutanecarboxamide through a series of chemical reactions. One common method involves the reaction of cyclobutanecarboxamide with a thiolating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Cyclobutanecarbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutanecarboxamide sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can yield cyclobutanemethanamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiocarbonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Cyclobutanecarboxamide sulfoxide, cyclobutanecarboxamide sulfone
Reduction: Cyclobutanemethanamine
Substitution: Various substituted cyclobutanecarboxamide derivatives
Scientific Research Applications
Cyclobutanecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing cyclobutane rings.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Cyclobutanecarbothioamide can be compared with other cyclobutane-containing compounds such as:
Cyclobutanecarboxamide: Similar structure but lacks the thiocarbonyl group, making it less reactive in certain chemical reactions.
Cyclobutanemethanamine: Contains an amine group instead of a thiocarbonyl group, leading to different reactivity and biological activity.
Cyclobutanecarboxylic acid: Contains a carboxylic acid group, which imparts different chemical properties and reactivity.
This compound is unique due to the presence of the thiocarbonyl group, which enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
cyclobutanecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWOGACPCNPSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622838 | |
Record name | Cyclobutanecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156589-97-8 | |
Record name | Cyclobutanecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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